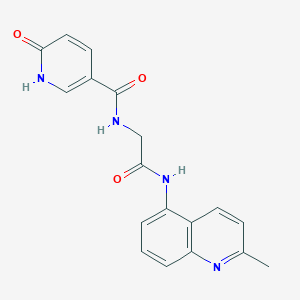

N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-((2-methylquinolin-5-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide" is a derivative of 4-oxoquinoline, a class of organic substances known for their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant due to its association with diverse biological activities .

Synthesis Analysis

The synthesis of related 4-oxoquinoline derivatives involves the use of peptide coupling agents to create hybrids with substituted N-phenyl piperazines and piperidines. These reactions have been reported to yield good to excellent results. Specifically, the synthesis of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids has been successfully achieved, which suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 4-oxoquinoline derivatives is crucial in determining their biological activity. In silico molecular docking studies have been used to support the structure-activity relationship of these compounds. For instance, active compounds within this class have been docked against tubulin protein to evaluate their potential anti-proliferative activity. This implies that the molecular structure of "this compound" could also be analyzed using similar molecular docking techniques to predict its biological activity .

Chemical Reactions Analysis

The chemical reactions involving 4-oxoquinoline derivatives can exhibit regioselectivity, as seen in the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. This reaction specifically occurs at the nitrogen of the oxoquinoline group. Density Functional Theory (DFT) methods have been employed to investigate the regiosselective ethylation reaction, which provides insights into the acid/base behavior and possible reaction paths of these compounds. Such analysis could be relevant for understanding the reactivity of the compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of related 4-oxoquinoline derivatives can be inferred. These compounds typically exhibit significant anti-proliferative activity, as evidenced by GI50 values ranging from 0.15 to 1.4 μM against various cancer cell lines. The physical properties such as solubility, stability, and melting point, as well as chemical properties like pKa and logP, could be predicted based on the structure and known properties of similar compounds .

Scientific Research Applications

Fluorescent Anion Sensing

Research by Dorazco‐González et al. (2014) has explored the fluorescent anion sensing capabilities of dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide. These compounds, characterized by their spectral and acid–base properties in water, demonstrate efficient fluorescence quenching by various anions, attributed to the high acidity of amides and the rigid structure of the receptors. This finding suggests potential applications in detecting and analyzing anions in aqueous solutions (Dorazco‐González et al., 2014).

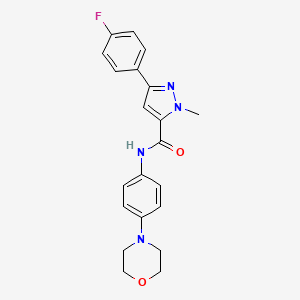

Cytotoxic Activity

A study by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives has revealed their cytotoxic activity, particularly against colon 38 tumors in mice. These compounds, bearing cationic side chains, show promising results in cancer research, indicating the potential therapeutic applications of related chemical structures in oncology (Bu et al., 2001).

Receptor Inhibition

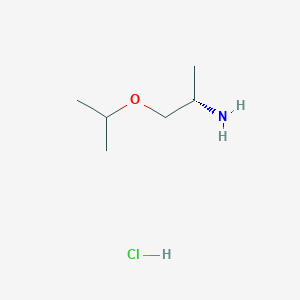

Cann et al. (2012) have developed a stereoselective synthesis for a potent CGRP receptor antagonist, demonstrating applications in developing medications for conditions related to calcitonin gene-related peptide (CGRP) (Cann et al., 2012).

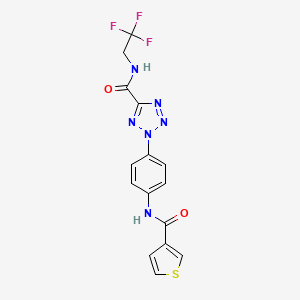

Antimicrobial Screening

Research by Rajput and Sharma (2021) on N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides has demonstrated moderate to excellent antibacterial and antifungal activities. This highlights the potential use of similar compounds in developing new antimicrobial agents (Rajput & Sharma, 2021).

Synthetic Methodologies

Sawai et al. (2010) describe a large-scale manufacturing process for a peptide-like compound, showcasing advanced synthetic techniques for creating complex molecular structures with applications in treating diabetes (Sawai et al., 2010).

properties

IUPAC Name |

N-[2-[(2-methylquinolin-5-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-11-5-7-13-14(21-11)3-2-4-15(13)22-17(24)10-20-18(25)12-6-8-16(23)19-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIINEQLYHHMML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CNC(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)